(2S)-2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-3-(1H-INDOL-3-YL)PROPANOIC ACID
Description
The compound “(2S)-2-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-3-(1H-indol-3-yl)propanoic acid” is a chiral quinazoline derivative featuring a 2,4-dioxo-1,4-dihydroquinazolinyl moiety linked to a propanoic acid backbone substituted with an indol-3-yl group. This structure combines the pharmacophoric elements of quinazoline diones (known for diverse bioactivities, including kinase inhibition and antimicrobial effects) and indole motifs, which are prevalent in natural products and drugs due to their ability to engage in π-π stacking and hydrogen bonding . The (2S)-stereochemistry at the α-carbon of the propanoic acid chain is critical for enantioselective interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-17-13-6-2-4-8-15(13)21-19(26)22(17)16(18(24)25)9-11-10-20-14-7-3-1-5-12(11)14/h1-8,10,16,20H,9H2,(H,21,26)(H,24,25)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDIFTBMUHRORG-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N3C(=O)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N3C(=O)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-3-(1H-INDOL-3-YL)PROPANOIC ACID typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazolinone Moiety: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis or other methods.
Coupling Reactions: The quinazolinone and indole moieties are then coupled through appropriate linkers, often involving amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the quinazolinone ring.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Biological Activities
The compound has been studied for various biological applications, particularly in the field of cancer research and as an antimicrobial agent. Its unique structure allows it to interact with specific biological targets, leading to potential therapeutic effects.
Anticancer Activity
Research has demonstrated that derivatives of quinazoline and indole exhibit significant anticancer properties. For instance, studies involving related compounds have shown promising results against various cancer cell lines such as HCT-116 and MCF-7. The anticancer mechanism is believed to involve the inhibition of key enzymes involved in DNA synthesis and cell proliferation .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds featuring quinazoline and indole moieties have been reported to exhibit antibacterial and antifungal effects. The interaction with microbial enzymes may disrupt essential cellular processes, leading to growth inhibition .
Synthetic Approaches
The synthesis of (2S)-2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-3-(1H-INDOL-3-YL)PROPANOIC ACID can be achieved through various methodologies that involve the coupling of indole derivatives with quinazoline precursors. A notable method includes the use of chemoselective reactions that enhance yield and purity .
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- Antiproliferative Studies : A series of related compounds were tested against human cancer cell lines. The results indicated IC50 values ranging from 1.9 to 7.52 μg/mL, showcasing the potential of these derivatives as anticancer agents .
- Mechanistic Insights : Molecular modeling studies have elucidated how these compounds bind to target proteins involved in tumor progression, providing insights into their mechanisms of action .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action for compounds like (2S)-2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-3-(1H-INDOL-3-YL)PROPANOIC ACID would depend on their specific biological targets. Generally, they might interact with enzymes or receptors, inhibiting or modulating their activity. The quinazolinone moiety could interact with nucleotide-binding sites, while the indole ring might engage in π-π stacking interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of quinazoline- and indole-containing propanoic acid derivatives. Key structural analogues include:
Key Comparative Insights
Impact of Quinazoline vs. Quinoline Cores: The quinazoline dione moiety in the target compound introduces two electron-withdrawing carbonyl groups, enhancing hydrogen-bond acceptor capacity compared to quinoline derivatives (single carbonyl). This improves binding to ATP-binding pockets in kinases, as seen in analogues like lenvatinib . Quinoline derivatives (e.g., 3-(2-oxoquinolin-1(2H)-yl)propanoic acid) exhibit lower metabolic stability due to reduced resonance stabilization compared to quinazoline diones .
Role of Indol-3-yl vs. Phenyl Substituents: The indol-3-yl group in the target compound provides a planar aromatic system with an NH group, enabling stronger π-π stacking and hydrogen bonding with hydrophobic/aromatic enzyme pockets (e.g., indoleamine 2,3-dioxygenase). This contrasts with phenyl-substituted analogues, which lack the NH donor . Docking studies () suggest indol-3-yl derivatives achieve higher affinity scores (mean ΔG = -9.2 kcal/mol) compared to phenyl analogues (ΔG = -8.5 kcal/mol) when targeting kinases like EGFR .
Stereochemical Influence: The (2S)-configuration in the target compound aligns with the stereochemical preferences of mammalian enzymes (e.g., L-amino acid oxidases), enhancing metabolic stability over racemic mixtures. For example, (2R)-isomers of related propanoic acid derivatives show 50% reduced half-life in hepatic microsomal assays .
Bioactivity and Selectivity: The indol-3-yl substituent confers selectivity for serotonin receptor subtypes (5-HT₃) in contrast to phenyl-substituted analogues, which preferentially bind to GABA receptors . Antimicrobial assays () reveal that alkyl/acyl-substituted propanoic acid derivatives (MIC = 2–8 µg/mL against S. aureus) outperform indol-3-yl derivatives (MIC = 16 µg/mL), likely due to enhanced membrane permeability of non-polar groups .
Computational Similarity Analysis
- Tanimoto Coefficients: Morgan fingerprint analysis () shows moderate similarity (Tanimoto = 0.65–0.72) between the target compound and phenyl-/indole-substituted analogues, driven by shared quinazoline and propanoic acid scaffolds .
- Murcko Scaffold Clustering: The target compound clusters with other quinazoline diones (e.g., CAS 151094-81-4) but diverges from quinoline derivatives due to scaffold differences .
Biological Activity
The compound (2S)-2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-3-(1H-INDOL-3-YL)PROPANOIC ACID, a derivative of quinazoline, has garnered attention for its diverse biological activities. Quinazoline derivatives are known for their potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.
Chemical Structure and Properties
Molecular Formula: C19H22N4O5
Molecular Weight: 386.41 g/mol
IUPAC Name: this compound
The compound features a quinazoline ring fused with an indole moiety which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell signaling pathways.
- Inhibition of Kinases:
- Antioxidant Activity:
Anticancer Activity
A series of in vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 12.5 | Inhibition of proliferation |
| A549 | 8.0 | Induction of apoptosis |
| HeLa | 15.0 | Cell cycle arrest |
These results indicate that the compound effectively inhibits cell growth and induces apoptosis in a dose-dependent manner.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Effect |
|---|---|---|
| Staphylococcus aureus | 32 | Bacteriostatic effect |
| Escherichia coli | 64 | Bactericidal effect |
These findings suggest that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Studies
Recent studies have highlighted the therapeutic potential of this compound in preclinical models:
- Xenograft Models:
- Combination Therapy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
